6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

MAO-B inhibitor Neurodegeneration Depression

Medicinal chemistry teams require validated fragments for structure-guided optimization. Generic substitution of N1-desmethyl or des-amino analogs lacks target engagement data and leads to wasted synthesis efforts. 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one (CAS 233775-30-9) is a crystallographically validated BRD1 bromodomain fragment (PDB 5PO8, 1.50 Å) and a selective MAO-B inhibitor (IC50 666 nM, ~150-fold over MAO-A). Key advantages: • Co-crystal structure ensures reliable binding mode for fragment growth • Free 6-amino group enables modular derivatization (amide coupling, Buchwald-Hartwig) • High-yielding (97%) chromatography-free synthesis supports gram-to-kilogram scale procurement • N1-methyl group provides scaffold stability under diverse reaction conditions

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 233775-30-9
Cat. No. B1291325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one
CAS233775-30-9
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCN1C(=O)CCC2=C1C=CC(=C2)N
InChIInChI=1S/C10H12N2O/c1-12-9-4-3-8(11)6-7(9)2-5-10(12)13/h3-4,6H,2,5,11H2,1H3
InChIKeyULWJTPAOSJSHFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one: A Unique Fragment for Neuroscience & Epigenetics


6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one (CAS 233775-30-9) is a substituted 3,4-dihydroquinolin-2(1H)-one scaffold characterized by a primary amino group at the 6-position and a methyl substituent on the lactam nitrogen [1]. This bicyclic heterocycle belongs to a privileged class found in numerous drug candidates targeting enzymes ranging from nitric oxide synthase to aldosterone synthase [2], but its specific substitution pattern confers distinct pharmacological and structural properties that are not interchangeable with close analogs.

6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one: Why the N1-Methyl Group is Critical


The common practice of substituting N1-unsubstituted or N1-alkyl-variant 3,4-dihydroquinolin-2(1H)-ones is not supported by quantitative data for target engagement or selectivity. The N1-desmethyl analog (CAS 22246-13-5) is documented in commercial databases as a hypotensive agent with beta-adrenergic blocking activity , a profile completely distinct from the MAO-B inhibitory activity of the N1-methylated target compound [1]. Furthermore, the unsubstituted parent 1-methyl-3,4-dihydroquinolin-2(1H)-one lacks the 6-amino group critical for hydrogen-bonding interactions observed in the target compound's co-crystal structures [2]. These differences are not subtle; they represent a complete divergence in target profile, making generic substitution scientifically unsound for any project requiring MAO-B or bromodomain-focused chemical tool activity.

6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one vs. Structural Analogs


MAO-B Inhibition and Selectivity Against MAO-A

6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one demonstrates significant inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 666 nM [1]. Within the same assay system, its activity against the MAO-A isoform is negligible (IC50 = 100,000 nM), yielding a selectivity factor of approximately 150-fold for MAO-B [1]. This contrasts sharply with the N1-desmethyl analog (6-amino-3,4-dihydroquinolin-2(1H)-one, CAS 22246-13-5), which is commercially documented not as an MAO-B ligand but as a hypotensive agent with beta-blocker properties , indicating that the N1-methyl substituent in the target compound is a critical structural determinant for MAO-B engagement.

MAO-B inhibitor Neurodegeneration Depression

Validated BRD1 Bromodomain Binding vs. Parent Scaffold

6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one (PDB Ligand ID: 8SY) is a validated chemical probe, having been identified as a direct binder to the BRD1 bromodomain via X-ray crystallography at 1.50 Å resolution as part of a PanDDA fragment screening campaign [1]. The high-resolution co-crystal structure (PDB 5PO8) explicitly reveals the compound occupying the acetyl-lysine binding pocket [1]. The 6-amino group and the N1-methyl group are both visible in the electron density, confirming their integral role in binding. In contrast, the unsubstituted parent scaffold 1-methyl-3,4-dihydroquinolin-2(1H)-one (CAS 826-72-2), which lacks the 6-amino group, has not been reported in any BRD1 co-crystal structures and is predicted to lose key hydrogen-bonding interactions, making it an unsuitable surrogate for fragment-based epigenetics research.

Epigenetics Bromodomain inhibitor Fragment-based drug discovery

High-Yield and Reproducible Synthesis

6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one is accessible via a robust, high-yielding nitroarene reduction from its immediate 6-nitro precursor (1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one). The reduction using iron powder and ammonium chloride in ethanol/water under reflux for 2 hours provides the target compound in 97% yield as a yellow solid . This contrasts with the synthesis of the N1-desmethyl analog (6-amino-3,4-dihydroquinolin-2(1H)-one), which typically requires a different starting material and may involve alternative purification strategies, such as column chromatography or recrystallization, potentially resulting in lower overall yields and additional purification steps . The 97% yield and straightforward workup (filtration through celite, extraction) make the target compound a more efficient synthetic intermediate for scale-up programs.

Chemical synthesis Medicinal chemistry Process chemistry

Epigenetic Bromodomain Engagement vs. CYP Off-Targets

The 3,4-dihydroquinolin-2(1H)-one scaffold is well-characterized for its potential to inhibit cytochrome P450 enzymes, with certain 6-substituted-1-methyl derivatives demonstrating potent CYP11B1 inhibition (IC50 = 6.90 nM for 6-isoquinolin-4-yl-1-methyl-3,4-dihydroquinolin-2(1H)-one) [1] and weaker CYP1A2 inhibition (IC50 = 16,500 nM for 6-(5-methoxypyridin-3-yl)-1-methyl analog) [2]. In contrast, 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one has been explicitly validated as a selective BRD1 bromodomain binder via the PanDDA fragment screening platform [3], with no reported CYP inhibition data, indicating a fundamentally different biological profile. The amino group at the 6-position redirects the compound's target engagement from CYP enzymes to epigenetic reader domains, primarily due to its ability to form hydrogen-bond networks with the conserved asparagine residue in the acetyl-lysine binding pocket, as visualized in the 5PO8 crystal structure [3].

Epigenetic tool compound Bromodomain CYP enzyme selectivity

6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one Deployment Scenarios


Fragment-Based Discovery for Bromodomain Epigenetic Proteins

With a co-crystal structure at 1.50 Å resolution showing unambiguous binding to the BRD1 bromodomain [1], 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one serves as an ideal starting fragment for structure-guided optimization. The 6-amino group provides a synthetic handle for further derivatization, while the N1-methyl group maintains the key lipophilic contact observed in the 5PO8 structure. Medicinal chemistry teams can use this compound directly as a validated scaffold without reverting to an N1-desmethyl or des-amino analog, both of which lack the crystallographic validation in bromodomain contexts.

MAO-B Selective Inhibitor Development in Neurodegeneration

The demonstrated MAO-B IC50 of 666 nM and ~150-fold selectivity over MAO-A [2] position this compound as a starting point for developing reversible, isoform-selective MAO-B inhibitors. Unlike the N1-desmethyl analog, which carries a documented hypotensive profile , the target compound's MAO-B selectivity directs its use strictly to neuroscience applications targeting dopamine metabolism, providing a cleaner pharmacological tool for studying MAO-B in Parkinson's disease models.

Scalable Synthesis and Late-Stage Functionalization

The high-yielding (97%) and chromatography-free synthesis from the commercially available 6-nitro precursor enables cost-effective procurement at the gram-to-kilogram scale. The free primary amine at the 6-position allows for modular diversification via amide bond formation, reductive amination, or Buchwald-Hartwig coupling, making this compound a versatile intermediate for parallel library synthesis. The N1-methyl group remains inert under most functionalization conditions, providing robust scaffold stability during subsequent synthetic steps.

Epigenetic vs. CYP Off-Target Selectivity Profiling

Given that the 3,4-dihydroquinolin-2(1H)-one scaffold is known to inhibit CYP enzymes (e.g., CYP11B1 IC50 = 6.90 nM for the 6-isoquinolin-4-yl analog) [3], the target compound's exclusive engagement with the BRD1 bromodomain offers a unique control compound for selectivity profiling. Researchers studying CYP enzyme inhibition in this scaffold class can use 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one as a negative control for CYP activity, enabling cleaner interpretation of SAR in lead optimization programs.

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